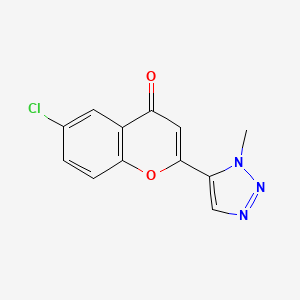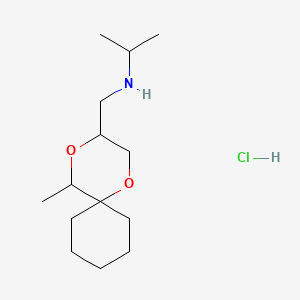
5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(5.5)undecane-3-methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(55)undecane-3-methanamine hydrochloride” is a complex organic compound It is characterized by its unique spiro structure, which includes a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(5.5)undecane-3-methanamine hydrochloride” typically involves multiple steps:
Formation of the Dioxaspiro Ring: This can be achieved through a cyclization reaction involving a diol and a suitable carbonyl compound under acidic conditions.
Introduction of the Methyl and Methylethyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides and bases.
Amination: The methanamine group can be introduced through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions could target the dioxaspiro ring or the methanamine group, potentially leading to ring opening or amine reduction.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines or oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, “5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(5.5)undecane-3-methanamine hydrochloride” can be used as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of spiro compounds.
Biology
The compound may have potential applications in biological research, particularly in the study of spiro compounds’ interactions with biological molecules. It could serve as a model compound for studying the behavior of spiro structures in biological systems.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of “5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(5.5)undecane-3-methanamine hydrochloride” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dioxaspiro ring could play a role in stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro(4.5)decane: A simpler spiro compound with a similar ring structure.
5-Methyl-1,4-dioxaspiro(4.5)decane: A related compound with a methyl group on the spiro ring.
N-(1-Methylethyl)-1,4-dioxaspiro(4.5)decane-3-methanamine: A compound with a similar amine group but a different spiro ring size.
Uniqueness
“5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(5.5)undecane-3-methanamine hydrochloride” is unique due to its specific combination of functional groups and ring structure. This uniqueness could confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
97306-28-0 |
|---|---|
Molecular Formula |
C14H28ClNO2 |
Molecular Weight |
277.83 g/mol |
IUPAC Name |
N-[(5-methyl-1,4-dioxaspiro[5.5]undecan-3-yl)methyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H27NO2.ClH/c1-11(2)15-9-13-10-16-14(12(3)17-13)7-5-4-6-8-14;/h11-13,15H,4-10H2,1-3H3;1H |
InChI Key |
GRHTWSMAZATPNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCCCC2)OCC(O1)CNC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




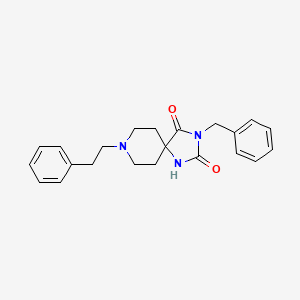
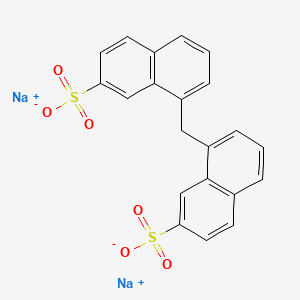
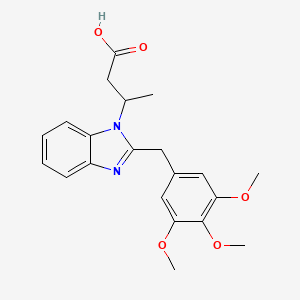

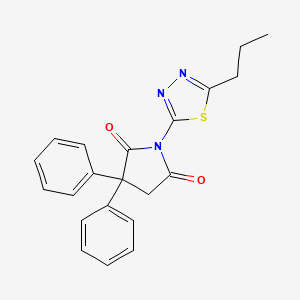
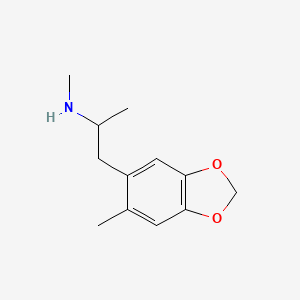
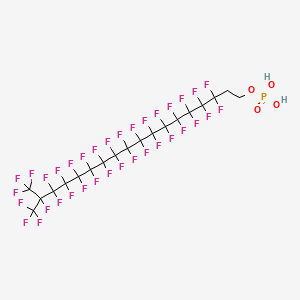

![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)

